(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Overview
Description
(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic compound that features a benzofuran ring substituted with a methoxy group at the 7th position and a pyrrolopyrimidine ring at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran ring, followed by the introduction of the methoxy group. The pyrrolopyrimidine ring is then synthesized separately and coupled with the benzofuran derivative under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzofuran derivative, while reduction of the carbonyl group can produce a hydroxylated methanone derivative.
Scientific Research Applications
(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of (7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxy group and aromatic structure but differs in its boronic acid functionality.
4-Methoxyphenylboronic acid: Similar methoxy substitution but with a different position on the aromatic ring.
3-Cyanophenylboronic acid: Contains a cyano group instead of a methoxy group, leading to different chemical properties.
Uniqueness
(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is unique due to its specific combination of benzofuran and pyrrolopyrimidine rings, along with the methoxy substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-4-2-3-10-5-14(22-15(10)13)16(20)19-7-11-6-17-9-18-12(11)8-19/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVKHZZHVMZWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC4=CN=CN=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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